7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate
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Overview
Description
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate typically involves the condensation of salicylic acid or its derivatives with phenol derivatives. This reaction is often facilitated by dehydrating agents such as acetic anhydride or zinc chloride/phosphoryl chloride . The classical Grover, Shah, and Shah reaction is a common method used for synthesizing xanthones .
Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs microwave heating to enhance reaction rates and yields . The use of metal catalysts such as palladium, ruthenium, and copper is also prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anti-cancer properties and its ability to modulate various biological pathways.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and enhances the activity of anti-inflammatory cytokines.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
α-Mangostin: Known for its potent antioxidant and anti-inflammatory properties.
γ-Mangostin: Exhibits strong anti-cancer activity.
1,3-Dihydroxy-9H-xanthen-9-one: Another xanthone derivative with significant biological activities.
Uniqueness: 7,8-Dihydroxy-9-oxo-9H-xanthen-1-YL benzoate stands out due to its unique combination of hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
63515-54-8 |
---|---|
Molecular Formula |
C20H12O6 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(7,8-dihydroxy-9-oxoxanthen-1-yl) benzoate |
InChI |
InChI=1S/C20H12O6/c21-12-9-10-15-17(18(12)22)19(23)16-13(25-15)7-4-8-14(16)26-20(24)11-5-2-1-3-6-11/h1-10,21-22H |
InChI Key |
GJFADOSLLIWRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC3=C2C(=O)C4=C(O3)C=CC(=C4O)O |
Origin of Product |
United States |
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